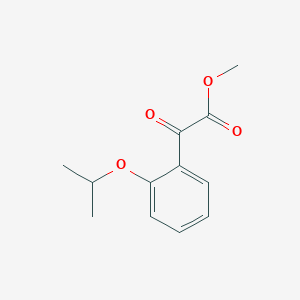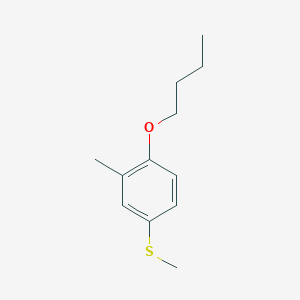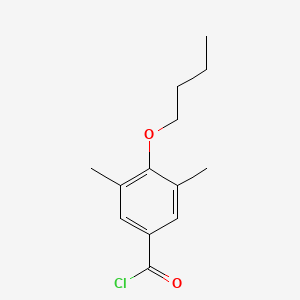![molecular formula C11H16O3S B7995619 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol](/img/structure/B7995619.png)
3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactants: Thienyl magnesium bromide (Grignard reagent), 1,3-dioxane intermediate
Conditions: Anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
Industrial Production Methods
Industrial production of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The thienyl group is introduced via a Grignard reaction or a similar organometallic coupling reaction.
-
Formation of 1,3-Dioxane Ring
Reactants: Carbonyl compound (e.g., aldehyde or ketone), 1,3-propanediol
Catalyst: Brönsted or Lewis acid (e.g., toluenesulfonic acid, zirconium tetrachloride)
Conditions: Reflux in toluene with continuous removal of water using a Dean-Stark apparatus.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol can undergo various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, osmium tetroxide, chromium trioxide
Conditions: Typically in aqueous or organic solvents under controlled temperatures.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, often in ether solvents.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Conditions: Varies depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted thienyl compounds.
Applications De Recherche Scientifique
3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions and other non-covalent interactions. These properties make it useful in various chemical reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Lacks the thienyl group, making it less versatile in certain applications.
1,3-Dioxolane: Similar ring structure but with different substituents, leading to different reactivity and applications.
Thienylpropanol: Lacks the 1,3-dioxane ring, affecting its stability and reactivity.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol is unique due to the combination of the 1,3-dioxane ring and the thienyl group, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in organic synthesis, medicinal chemistry, and material science .
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-thiophen-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c12-9(10-3-1-8-15-10)4-5-11-13-6-2-7-14-11/h1,3,8-9,11-12H,2,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBATYZIZXUFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol](/img/structure/B7995547.png)
![1-Chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995556.png)






![2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7995608.png)

![2-[(sec-Butyloxy)methyl]thiophenol](/img/structure/B7995626.png)
